molecular formula C22H24N2O3 B304077 N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide

Cat. No.: B304077
M. Wt: 364.4 g/mol
InChI Key: JEDRTBPNUKWENE-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the enone structure, converting it into a saturated ketone or alcohol.

    Substitution: The benzamide moiety can undergo substitution reactions, where the amide hydrogen can be replaced with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its morpholine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. The enone structure can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzamide moiety can enhance binding affinity to certain proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridine
  • **N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]thiophene

Uniqueness

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety, in particular, enhances its potential for pharmaceutical applications compared to similar compounds with different aromatic rings.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

InChI Key

JEDRTBPNUKWENE-MOSHPQCFSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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